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Compound of Interest

Compound Name:
Thalidomide-5-PEG4-NH2

hydrochloride

Cat. No.: B15543389 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thalidomide-5-PEG4-NH2
hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras

(PROTACs). This molecule incorporates the well-characterized cereblon (CRBN) E3 ubiquitin

ligase ligand, thalidomide, functionalized with a PEG4 linker and a terminal amine group,

presented as a hydrochloride salt. This guide details its chemical properties, relevant

experimental protocols, and the associated biological pathways.

Quantitative Data Summary
The key quantitative chemical data for Thalidomide-5-PEG4-NH2 hydrochloride are

summarized in the table below. This information is essential for accurate experimental design,

including solution preparation and stoichiometric calculations.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15543389?utm_src=pdf-interest
https://www.benchchem.com/product/b15543389?utm_src=pdf-body
https://www.benchchem.com/product/b15543389?utm_src=pdf-body
https://www.benchchem.com/product/b15543389?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

Molecular Formula C21H28ClN3O8 [1][2]

Molecular Weight 485.92 g/mol [1][2]

CAS Number 2743434-24-2 [1][2]

Appearance Light yellow to yellow oil [2]

Purity >95% (Typically)

Solubility
DMSO: 100 mg/mL (205.80

mM)
[2]

Storage (Solid) -20°C, sealed from moisture [2]

Storage (in DMSO) -80°C for up to 6 months [3][2]

Note: Solubility in DMSO may require ultrasonication. It is also noted that hygroscopic DMSO

can significantly impact solubility, and newly opened solvent is recommended.[3][2]

Core Application: PROTAC Development
Thalidomide-5-PEG4-NH2 hydrochloride is a foundational reagent for the synthesis of

PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3

ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein

by the proteasome. In this context, the thalidomide moiety of this molecule serves as the E3

ligase-recruiting element, specifically binding to cereblon, a substrate receptor of the CUL4A-

DDB1-CRBN E3 ubiquitin ligase complex. The terminal amine group on the PEG4 linker

provides a reactive handle for conjugation to a ligand that binds to the protein of interest.

Experimental Protocols
The following are representative experimental protocols relevant to the use and

characterization of PROTACs synthesized from Thalidomide-5-PEG4-NH2 hydrochloride.

PROTAC Synthesis: Amide Coupling
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This protocol describes a general method for conjugating the amine-terminated linker of

Thalidomide-5-PEG4-NH2 to a carboxylic acid group on a target protein ligand.

Materials:

Thalidomide-5-PEG4-NH2 hydrochloride

Target protein ligand with a carboxylic acid moiety

Amide coupling reagents (e.g., HATU, HOBt)

Anhydrous dimethylformamide (DMF)

DIPEA (N,N-Diisopropylethylamine)

HPLC-grade solvents for purification (e.g., acetonitrile, water, TFA)

Procedure:

Dissolve the target protein ligand (1.0 eq) in anhydrous DMF.

Add HATU (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room

temperature to pre-activate the carboxylic acid.

In a separate vial, dissolve Thalidomide-5-PEG4-NH2 hydrochloride (1.1 eq) in anhydrous

DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride and act as a base.

Add the Thalidomide-5-PEG4-NH2 solution to the activated ligand solution.

Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.

Upon completion, quench the reaction with water.

Purify the resulting PROTAC using reverse-phase preparative HPLC.

Confirm the identity and purity of the final product by LC-MS and NMR.

Western Blotting for Target Protein Degradation
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This protocol is used to assess the efficacy of the synthesized PROTAC in degrading the target

protein in a cellular context.

Materials:

Cell line expressing the target protein

Synthesized PROTAC

DMSO (vehicle control)

Cell lysis buffer (e.g., RIPA buffer)

Protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against the target protein

Primary antibody against a loading control (e.g., GAPDH, β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Seed cells in appropriate culture plates and allow them to adhere overnight.

Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a

vehicle control for a specified time (e.g., 24 hours).

Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.
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Quantify total protein concentration using a BCA assay.

Normalize protein samples and prepare them for SDS-PAGE by adding loading dye and

boiling.

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane for 1 hour at room temperature.

Incubate the membrane with the primary antibody against the target protein and the loading

control overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Visualize protein bands using a chemiluminescent substrate and an imaging system.

Quantify band intensities to determine the extent of target protein degradation relative to the

loading control.

Signaling Pathway and Mechanism of Action
The thalidomide component of this molecule hijacks the CUL4A-DDB1-CRBN E3 ubiquitin

ligase complex. The diagram below illustrates the general mechanism of action for a PROTAC

synthesized using this linker.
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Caption: PROTAC Mechanism of Action.

This diagram illustrates how a PROTAC, synthesized from a thalidomide-based linker, forms a

ternary complex with the target protein and the CRBN E3 ligase complex. This proximity
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induces the polyubiquitination of the target protein, marking it for degradation by the

proteasome.

Conclusion
Thalidomide-5-PEG4-NH2 hydrochloride is a vital tool for researchers engaged in the

development of targeted protein degraders. Its well-defined chemical properties and its ability

to engage the cereblon E3 ligase make it an ideal starting point for the synthesis of novel

PROTACs. The protocols and pathways described in this guide provide a foundational

framework for the successful application of this molecule in drug discovery and chemical

biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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